4-amino-1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
4-amino-1-methyl-N-(1,2-oxazol-4-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2/c1-13-3-6(9)7(12-13)8(14)11-5-2-10-15-4-5/h2-4H,9H2,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFGYDNTVSLJDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CON=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Oxazole Moiety: The oxazole ring can be introduced via a cyclization reaction involving an α-haloketone and an amide.
Amination and Carboxamide Formation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential of compounds related to 4-amino-1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide as anticancer agents. The oxazole and pyrazole moieties are known for their biological activity, particularly against different cancer cell lines.
Case Study: Cytotoxic Activity
A study published in the International Journal of Molecular Sciences evaluated a series of oxazolo[5,4-d]pyrimidine derivatives for their cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and A549 (lung cancer). One derivative exhibited a half-maximal cytotoxic concentration (CC50) of 58.4 µM against HT29 cells, significantly outperforming reference drugs like fluorouracil and cisplatin . This indicates that similar compounds may share promising anticancer activity.
Inhibition of Protein Kinases
Protein kinases are critical targets in cancer therapy due to their role in cell signaling pathways that regulate growth and proliferation. Compounds like this compound may function as inhibitors of specific protein kinases.
Research Insights
A miniperspective on small molecule inhibitors highlighted the development of diverse inhibitors targeting protein kinase D (PKD). The structure–activity relationship (SAR) studies indicated that modifications to the pyrazole framework can lead to enhanced selectivity and potency against PKD, which is implicated in various cancers .
Anti-inflammatory Applications
Pyrazole derivatives have been recognized for their anti-inflammatory properties. The structural features of this compound may contribute to its potential as an anti-inflammatory agent.
Literature Review
A comprehensive review on pyrazoles emphasized their utility as scaffolds for synthesizing anti-inflammatory and antimicrobial agents. The review noted that modifications to the pyrazole structure could enhance bioactivity against inflammation-related pathways, suggesting a pathway for developing new therapeutic agents .
Synthesis and Structural Variability
The synthesis of this compound involves various chemical transformations that allow for structural variability, which is crucial for optimizing biological activity.
Synthesis Techniques
The compound can be synthesized through a series of reactions involving isoxazole and pyrazole derivatives. For instance, nitrile oxide cycloaddition methods have been employed to create complex structures with desired pharmacological properties .
Summary Table of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Anticancer | Potential to inhibit cancer cell growth | CC50 values lower than standard chemotherapeutics |
| Protein Kinase Inhibition | Targeting specific kinases involved in cancer progression | Enhanced selectivity and potency observed |
| Anti-inflammatory | Modulation of inflammatory pathways | Promising scaffold for new anti-inflammatory drugs |
| Synthesis Variability | Diverse synthetic routes leading to multiple derivatives | Structural modifications yield varied bioactivity |
Mechanism of Action
The mechanism of action of 4-amino-1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analog: N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide (CAS 1005612-70-3)
This compound shares a pyrazole-carboxamide backbone but incorporates additional substituents and a fused pyridine ring. Key differences include:
- Molecular Weight : 374.4 g/mol (vs. 207.2 g/mol for the target compound, estimated from its formula C₈H₉N₅O₂).
- Substituents : An ethyl group at position 1 of the pyrazole and a phenyl group on the pyridine ring, which enhance lipophilicity and may influence receptor binding kinetics.
| Parameter | Target Compound | CAS 1005612-70-3 |
|---|---|---|
| Molecular Formula | C₈H₉N₅O₂ | C₂₁H₂₂N₆O |
| Key Substituents | 1-Methyl, 4-amino, oxazol-4-yl | 1-Ethyl, 3-methyl, phenyl, pyridine |
| Hydrogen-Bond Acceptors | 5 | 7 |
| Calculated LogP | ~1.2 (estimated) | ~3.5 (higher lipophilicity) |
Heterocyclic Carboxamide Derivatives
Compounds like 4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)-2H-chromen-4-yl]-1H-1,2,4-triazole-3-carboxamide (–4) highlight the importance of fused aromatic systems in modulating bioactivity. Key contrasts include:
- Bond Angles : Crystallographic data (e.g., N4–C21–C20 = 119.6°) suggest planar conformations critical for receptor interactions, whereas the target compound’s flexibility may allow broader binding modes .
Pharmacological Context: Cannabinoid Receptor Ligands
For example:
- CB1 vs. CB2 Selectivity: Analogs like HU-210 show higher CB1 affinity, while WIN 55212-2 prefers CB2.
Biological Activity
4-Amino-1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, structure-activity relationships, and biological effects based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrazole core substituted with an amino group, a methyl group, and an oxazole ring. Its empirical formula is with a molecular weight of approximately 189.19 g/mol. The structure is pivotal in determining its biological activity.
Anticancer Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a related pyrazole derivative demonstrated potent inhibition of FLT3 and CDK2/4 kinases with IC50 values of 0.089 nM and 0.719/0.770 nM respectively, indicating strong potential for the treatment of acute myeloid leukemia (AML) . The ability to inhibit various FLT3 mutants further emphasizes the therapeutic promise of this class of compounds.
Antiviral Activity
Compounds similar to this compound have been evaluated for antiviral activity. For example, certain derivatives exhibited antiviral effects against tobacco mosaic virus (TMV), showcasing their potential as antiviral agents . The mechanisms by which these compounds exert their antiviral effects warrant further investigation.
Antimicrobial Activity
The biological activity extends to antimicrobial effects as well. Research indicates that pyrazole derivatives can exhibit antifungal properties against various phytopathogenic fungi, outperforming established fungicides in some cases . This suggests that the compound could be explored for agricultural applications as well.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at different positions on the pyrazole ring significantly influence their potency and selectivity against various biological targets. For instance, the introduction of different substituents on the nitrogen atoms or carbon skeleton can enhance or diminish activity .
Case Studies
| Study | Compound | Biological Activity | Key Findings |
|---|---|---|---|
| Study 1 | Derivative A | Anticancer | IC50: 0.089 nM against FLT3 |
| Study 2 | Derivative B | Antiviral | Effective against TMV |
| Study 3 | Derivative C | Antifungal | Superior to commercial fungicides |
Q & A
What are the recommended synthetic routes for 4-amino-1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized for yield improvement?
(Basic)
Answer:
- Key Routes : Alkylation of pyrazole precursors using bases like K₂CO₃ in DMF under stirring at room temperature , or Mannich reactions for introducing oxazole moieties via electrophilic substitution .
- Optimization : Adjust reaction temperature (e.g., 40–80°C for faster kinetics), solvent polarity (DMF vs. THF), and stoichiometric ratios (1:1.2 molar excess of alkylating agents) .
- Contradictions : Some protocols favor K₂CO₃ for mild conditions, while others require stronger bases (e.g., NaH) for sterically hindered substrates. Pilot small-scale trials to compare yields .
What spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?
(Basic)
Answer:
- 1H/13C NMR : Assign peaks for pyrazole NH (δ 10–12 ppm), oxazole protons (δ 7.5–8.5 ppm), and carboxamide carbonyl (δ 165–170 ppm) .
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks; ensure crystal quality via slow evaporation from DMSO/EtOH mixtures .
- Discrepancies : Melting points in analogs vary (e.g., 178°C vs. 247°C), necessitating purity validation via HPLC (C18 column, acetonitrile/water gradient) .
How should researchers design in vitro bioactivity assays to evaluate this compound’s enzyme inhibition or anticancer potential?
(Advanced)
Answer:
- Experimental Design : Use embedded mixed methods:
- Controls : Include solvent-only (DMF ≤0.1%) and reference inhibitors. Address cytotoxicity contradictions by repeating assays across multiple cell lines .
What computational strategies are suitable for analyzing structure-activity relationships (SAR) of pyrazole-oxazole hybrids?
(Advanced)
Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2, EGFR) to predict binding modes. Validate with MM-GBSA free-energy calculations .
- QSAR Models : Train on analogs’ logP, H-bond donors, and topological polar surface area. Cross-validate against experimental IC₅₀ data .
- Limitations : Discrepancies between in silico predictions and assay results may arise from solvation effects—include explicit water models in simulations .
What are the critical factors influencing the stability of this compound under storage and experimental conditions?
(Basic)
Answer:
- Degradation Pathways : Hydrolysis of the carboxamide group in aqueous buffers (pH >7) or photodegradation under UV light.
- Mitigation : Store at –20°C in anhydrous DMSO; use amber vials for light-sensitive experiments .
- Validation : Monitor stability via LC-MS over 72 hours; compare degradation products with synthetic standards .
How can mechanistic studies elucidate the compound’s mode of action in enzymatic inhibition?
(Advanced)
Answer:
- Kinetic Assays : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Use stopped-flow spectroscopy for rapid kinetic analysis .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to confirm enthalpy-driven interactions .
- Contradictions : Some inhibitors show time-dependent inhibition—pre-incubate enzyme with compound before adding substrates .
What analytical methods are recommended for quantifying this compound in complex biological matrices?
(Advanced)
Answer:
- LC-MS/MS : Employ a C18 column with ESI+ mode (m/z 250–500 range). Optimize collision energy for fragment ions (e.g., m/z 152 for pyrazole cleavage) .
- Sample Prep : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup (C18 cartridges). Validate recovery rates (≥85%) via spike-and-recovery tests .
How can researchers integrate theoretical frameworks into studies of this compound’s physicochemical behavior?
(Advanced)
Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict pKa (amide NH ≈ 9–10), logP (ClogP ≈ 1.5), and solubility .
- Molecular Dynamics : Simulate solvation in explicit water to assess aggregation tendencies. Compare with experimental DLS data .
- Contradictions : Theoretical logP may deviate from shake-flask measurements—calibrate models with experimental partition coefficients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
